

Synthesis of (3-Fluoro-2-nitrophenyl)methanol: An Application Note and Protocol

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Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663

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Introduction

(3-Fluoro-2-nitrophenyl)methanol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of fluoro and nitro substituents on the aromatic ring provides unique electronic properties and multiple reaction sites for further chemical modifications. This application note provides a detailed protocol for the laboratory-scale synthesis of **(3-Fluoro-2-nitrophenyl)methanol** via the reduction of 3-fluoro-2-nitrobenzaldehyde using sodium borohydride. This method is a reliable and straightforward procedure that affords the desired product in good yield and purity.

Reaction Scheme

The synthesis proceeds via the selective reduction of the aldehyde functional group of 3-fluoro-2-nitrobenzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH_4) in methanol is a mild and effective reducing agent for this transformation, leaving the nitro group intact.

Figure 1: Reaction scheme for the synthesis of **(3-Fluoro-2-nitrophenyl)methanol**.



3-Fluoro-2-nitrobenzaldehyde \longrightarrow (3-Fluoro-2-nitrophenyl)methanol

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Caption: Synthesis of (3-Fluoro-2-nitrophenyl)methanol.

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Amount	Moles (mmol)	Supplier
3-Fluoro-2-nitrobenzaldehyde	C ₇ H ₄ FNO ₃	169.11	1.0 g	5.91	Sigma-Aldrich
Sodium borohydride (NaBH ₄)	NaBH ₄	37.83	0.22 g	5.82	Sigma-Aldrich
Methanol (MeOH)	CH ₃ OH	32.04	20 mL	-	Fisher Scientific
Deionized Water (H ₂ O)	H ₂ O	18.02	As needed	-	-
Ethyl acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	As needed	-	Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO ₄)	MgSO ₄	120.37	As needed	-	VWR Chemicals

Table 2: Product Characterization

Property	Description / Value
Chemical Name	(3-Fluoro-2-nitrophenyl)methanol
CAS Number	1214323-11-1[1]
Molecular Formula	C ₇ H ₆ FO ₃ [2]
Molecular Weight	171.13 g/mol [3]
Appearance	Expected to be a solid.
Yield	Typically high.
Purity	≥98%[1]
¹ H NMR (CDCl ₃)	Expected signals: Aromatic protons (3H), CH ₂ protons (2H, singlet), OH proton (1H, broad singlet).
¹³ C NMR (CDCl ₃)	Expected signals: Aromatic carbons (6C), CH ₂ carbon (1C, approx. 60-65 ppm).
IR (KBr, cm ⁻¹)	Expected peaks: O-H stretch (broad, ~3300), C-H aromatic (~3100), C-H aliphatic (~2900), NO ₂ asymmetric stretch (~1530), NO ₂ symmetric stretch (~1350), C-F stretch (~1200-1300).
Mass Spec (m/z)	Expected molecular ion peak [M] ⁺ at 171.03.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of substituted nitrobenzaldehydes.[4]

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-nitrobenzaldehyde (1.0 g, 5.91 mmol). b. Add methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved. c. Cool the solution to 0 °C in an ice-water bath.

2. Reduction Reaction: a. While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.22 g, 5.82 mmol) to the stirred solution in small portions over 10-15 minutes. b.

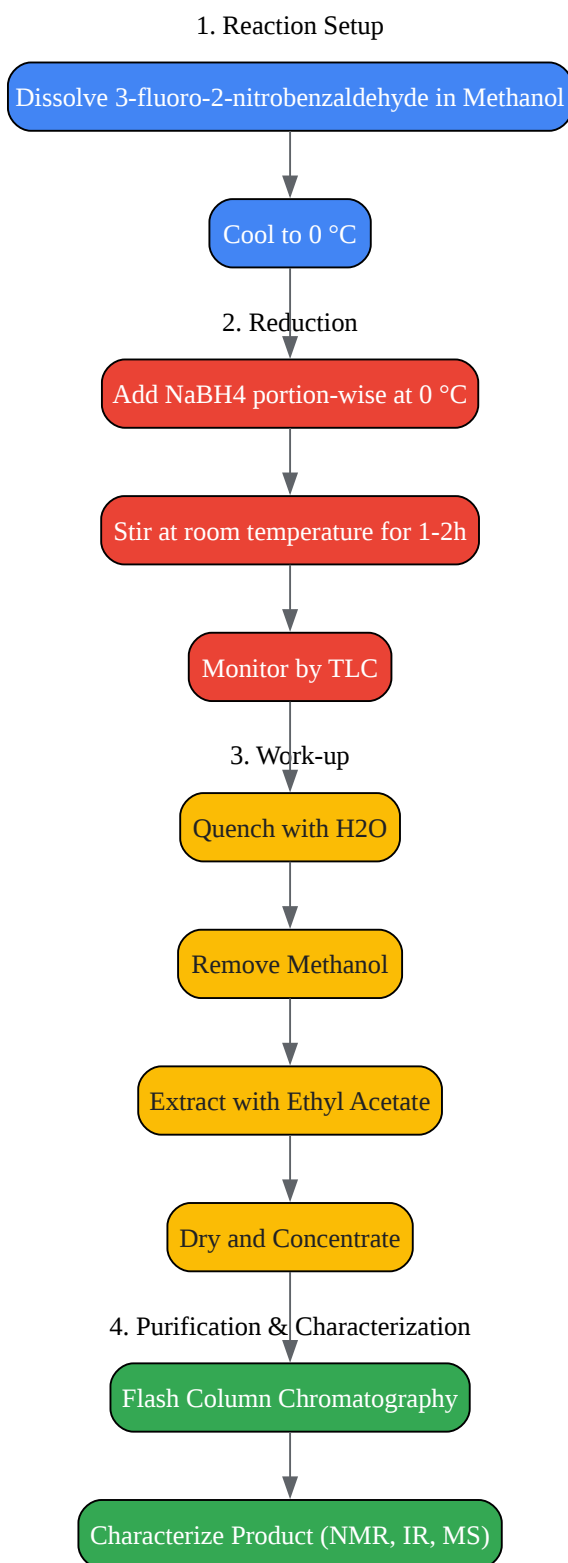
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.

3. Work-up and Isolation: a. Quench the reaction by slowly adding deionized water (20 mL) at 0 °C. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Extract the aqueous residue with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 3:1). b. Collect the fractions containing the desired product (visualized by TLC). c. Combine the pure fractions and evaporate the solvent under reduced pressure to yield **(3-Fluoro-2-nitrophenyl)methanol** as a solid.

5. Characterization: a. Determine the yield of the purified product. b. Characterize the product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **(3-Fluoro-2-nitrophenyl)methanol**.

Safety Precautions

- 3-Fluoro-2-nitrobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium borohydride: Corrosive and water-reactive, releasing flammable gases upon contact with water or acids. Handle with care in a dry environment. Avoid inhalation of dust. Wear appropriate PPE.
- Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Handle in a fume hood and away from ignition sources.
- General: Perform all operations in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

The described protocol provides a straightforward and efficient method for the laboratory-scale synthesis of **(3-Fluoro-2-nitrophenyl)methanol**. The use of sodium borohydride as a reducing agent offers good selectivity for the aldehyde group, resulting in a high-purity product after standard purification techniques. This application note serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

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